molecular formula C16H21ClN2O2S2 B4854441 4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride

4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride

Cat. No. B4854441
M. Wt: 372.9 g/mol
InChI Key: APIWTHMENIDPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride, also known as MTAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In

Scientific Research Applications

4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, 4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride has been found to inhibit the growth of certain types of cancer cells, making it a potential candidate for the development of new cancer treatments. In neuroscience, 4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases. In immunology, 4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride has been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

Mechanism of Action

The mechanism of action of 4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. 4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride has also been found to bind to the sigma-1 receptor, which is involved in the modulation of various physiological processes.
Biochemical and Physiological Effects
4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride has a wide range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the modulation of the sigma-1 receptor, and the modulation of the immune response. Additionally, 4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride has been found to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride in lab experiments is its wide range of biochemical and physiological effects, which make it a versatile tool for researchers. Additionally, 4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride is relatively easy to synthesize and purify, making it accessible to researchers in various fields. However, there are also some limitations to using 4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride in lab experiments. For example, 4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride can be toxic at high concentrations, which could limit its use in certain applications. Additionally, the mechanism of action of 4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride. One area of interest is the development of new cancer treatments based on the inhibition of carbonic anhydrase. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride and its potential applications in various fields. Other potential future directions include the development of new neuroprotective agents and the investigation of the immunomodulatory effects of 4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride.

properties

IUPAC Name

4-[2-[(4-methylsulfanylphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2.ClH/c1-21-15-6-2-14(3-7-15)12-18-11-10-13-4-8-16(9-5-13)22(17,19)20;/h2-9,18H,10-12H2,1H3,(H2,17,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIWTHMENIDPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[(4-Methylsulfanylphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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